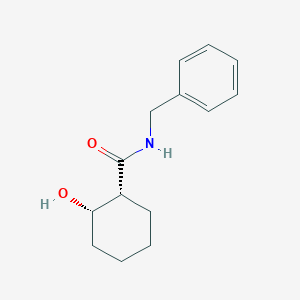![molecular formula C13H9ClN4 B14693234 2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine CAS No. 30146-42-0](/img/structure/B14693234.png)
2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties This compound features a pyrido[3,4-b]pyrazine core substituted with a 4-chlorophenyl group at the 2-position and an amine group at the 8-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired pyrido[3,4-b]pyrazine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity. The scalability of the synthesis is crucial for its application in various industries, including pharmaceuticals and agrochemicals .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to new analogs with enhanced properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: Similar heterocyclic compounds with a fused imidazo ring, known for their pharmacological activities.
Pyrazolo[3,4-b]pyridines: Compounds with a similar core structure but different substitution patterns, also studied for their biological activities.
Uniqueness
2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of the 4-chlorophenyl group and the amine functionality at the 8-position differentiates it from other similar compounds, potentially leading to unique applications in drug discovery and material science .
Propriétés
Numéro CAS |
30146-42-0 |
|---|---|
Formule moléculaire |
C13H9ClN4 |
Poids moléculaire |
256.69 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)pyrido[3,4-b]pyrazin-8-amine |
InChI |
InChI=1S/C13H9ClN4/c14-9-3-1-8(2-4-9)11-7-17-12-6-16-5-10(15)13(12)18-11/h1-7H,15H2 |
Clé InChI |
KLIGCCWSCNZANT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C3C=NC=C(C3=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)



![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)

